molecular formula C14H15N3O3S B4651596 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide

4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide

Cat. No. B4651596
M. Wt: 305.35 g/mol
InChI Key: XHOWFGLALWEEDV-UHFFFAOYSA-N
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Description

4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields, including pharmacology, biochemistry, and material science.

Mechanism of Action

The mechanism of action of 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide involves the inhibition of enzymes such as carbonic anhydrase and histone deacetylase. These enzymes play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting their activity, 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide can induce cell death in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
Studies have shown that 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide can have various biochemical and physiological effects on cells. It can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce the expression of certain genes involved in cell proliferation. Additionally, it can also affect the expression of various inflammatory cytokines and modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide is its potential as a potent anticancer agent. It can induce apoptosis in cancer cells and inhibit their growth, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its toxicity. It can have adverse effects on normal cells, and its dosage needs to be carefully regulated.

Future Directions

The potential applications of 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide in scientific research are vast, and there are several future directions that can be explored. One of the areas of interest is the development of new cancer therapies based on this compound. Additionally, it can also be studied for its potential applications in material science, where its unique chemical properties can be utilized for the development of new materials with specific properties.
Conclusion:
In conclusion, 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide is a sulfonamide derivative that has gained significant attention in scientific research. Its potential applications in pharmacology, biochemistry, and material science make it a promising candidate for the development of new therapies and materials. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide have been discussed in this paper, providing an overview of its potential in scientific research.

Scientific Research Applications

The potential applications of 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide in scientific research are diverse. One of the primary areas of interest is pharmacology, where this compound has been studied for its anticancer properties. Studies have shown that 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. This makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-12(18)13-4-6-14(7-5-13)21(19,20)17(10-2-8-15)11-3-9-16/h4-7H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOWFGLALWEEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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